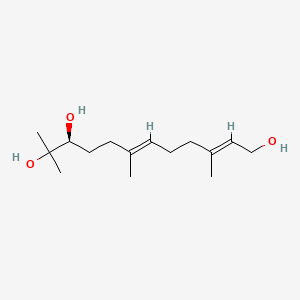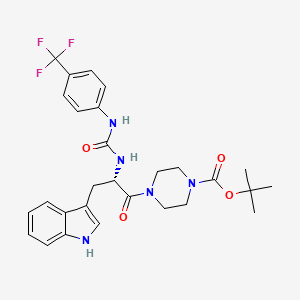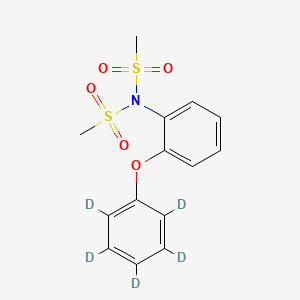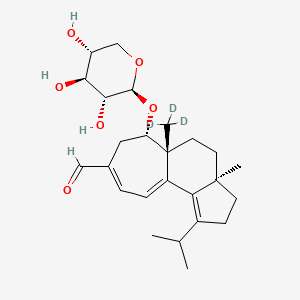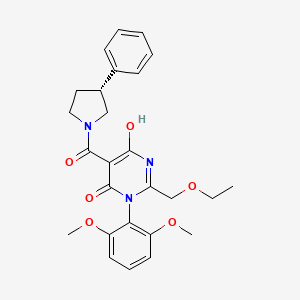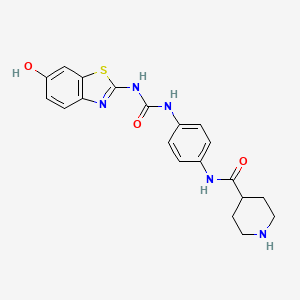
Antiplatelet agent 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiplatelet agent 2, also known as compound 7p, is a chemical compound that exhibits antiplatelet activity. It is an analogue of Ticagrelor, a well-known antiplatelet medication. This compound is primarily used in scientific research to study platelet aggregation and related processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiplatelet agent 2 involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Antiplatelet agent 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogues with different substituents .
Applications De Recherche Scientifique
Antiplatelet agent 2 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of triazolo[4,5-d]pyrimidine derivatives.
Biology: Employed in research on platelet aggregation and related biological processes.
Medicine: Investigated for its potential therapeutic applications in preventing platelet aggregation and related cardiovascular conditions.
Industry: Utilized in the development of new antiplatelet agents and related pharmaceuticals.
Mécanisme D'action
Antiplatelet agent 2 exerts its effects by targeting the P2Y receptor on platelets. By binding to this receptor, the compound inhibits platelet activation and aggregation, thereby preventing the formation of blood clots. The molecular pathways involved include the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, which is a key step in the clotting process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticagrelor: The parent compound of Antiplatelet agent 2, known for its potent antiplatelet activity.
Clopidogrel: Another widely used antiplatelet agent that inhibits the P2Y receptor.
Prasugrel: A third antiplatelet agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for targeted inhibition of the P2Y receptor. This specificity can result in different pharmacokinetic and pharmacodynamic profiles compared to other antiplatelet agents, potentially offering advantages in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C21H24F2N6O4S |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(3-hydroxypropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O4S/c22-11-3-2-9(6-12(11)23)10-7-13(10)24-19-16-20(26-21(25-19)34-5-1-4-30)29(28-27-16)14-8-15(31)18(33)17(14)32/h2-3,6,10,13-15,17-18,30-33H,1,4-5,7-8H2,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1 |
Clé InChI |
BPERSUFEKJNVNO-XUNGLMTJSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)O)C5=CC(=C(C=C5)F)F |
SMILES canonique |
C1C(C1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)C4CC(C(C4O)O)O)C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
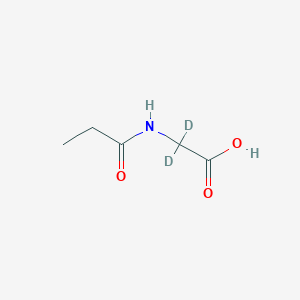

![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
